Cyclohexyl 2-thiomethylphenyl ketone
Description
Cyclohexyl 2-thiomethylphenyl ketone (CAS: 898769-03-4) is an organic compound with the molecular formula C₁₄H₁₈OS and a molar mass of 234.36 g/mol . Structurally, it features a cyclohexyl group attached to a ketone moiety, which is further substituted with a 2-thiomethylphenyl group (a phenyl ring with a methylthio (-SCH₃) substituent at the ortho position). This compound is utilized in research and industrial settings, particularly in synthetic chemistry and materials science, though its specific applications are less documented compared to analogs .
Properties
IUPAC Name |
cyclohexyl-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGUWSTWWGNBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642591 | |
| Record name | Cyclohexyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-03-4 | |
| Record name | Cyclohexyl[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 2-thiomethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 2-thiomethylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and advanced monitoring systems helps maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, alkyl halides, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-thiomethylphenyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various compounds.
Biology: Studied for its potential biological activity and therapeutic applications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between cyclohexyl 2-thiomethylphenyl ketone and its analogs:
Key Observations:
- Substituent Effects : The thiomethyl group (-SCH₃) introduces sulfur into the structure, which may enhance nucleophilicity and alter electronic properties compared to halogenated analogs (e.g., 2-fluorophenyl or 2-chlorophenyl derivatives) .
- Ring Size: this compound’s cyclohexyl group likely improves solubility in non-polar solvents compared to cyclopentyl-containing analogs (e.g., 2-chlorophenyl cyclopentyl ketone) due to increased lipophilicity .
- Thermal Stability : Cyclohexyl phenyl ketone exhibits stability for 5.5 days at 250°C under high-pressure aqueous conditions . While direct data for the thiomethyl variant is absent, the -SCH₃ group’s electron-donating nature may reduce thermal stability relative to unsubstituted analogs.
Material Science Implications
- Dielectric Properties: Cyclohexyl groups in poly(aryl ether ketone) (PAEK) resins reduce dielectric constants (ε = 2.95–3.26 at 10 GHz) and enhance solubility .
- Optical Transmittance : PAEK resins with cyclohexyl groups achieve 65–85% transmittance . The thiomethyl group’s impact on optical properties remains unexplored but could introduce absorption in UV-vis regions due to sulfur’s chromophoric nature.
Biological Activity
Cyclohexyl 2-thiomethylphenyl ketone (CTMK) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of CTMK, exploring its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
CTMK is characterized by the presence of a cyclohexyl group attached to a thiomethylphenyl ketone moiety. Its molecular formula is , and it exhibits unique properties due to the thiomethyl group, which can participate in specific chemical reactions that may enhance its biological activity.
The biological activity of CTMK is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that CTMK may exert its effects through:
- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymatic processes, leading to bacterial cell death. This mechanism is similar to that observed in other antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that CTMK may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
CTMK has been evaluated for its antimicrobial properties against various pathogens. A study reported that CTMK exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. This suggests that CTMK could be a candidate for further development as an antimicrobial agent.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| CTMK | 8 | MRSA |
| Control | 64 | Oxacillin |
Anticancer Activity
In vitro studies have demonstrated the potential of CTMK in inhibiting the proliferation of cancer cell lines. For instance, a recent study indicated that CTMK reduced the viability of breast cancer cells by 50% at a concentration of 10 μM after 48 hours of treatment. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Studies
- Antimicrobial Efficacy Against MRSA : In a high-throughput screening campaign, CTMK was identified as a potent antimicrobial agent against MRSA, with further studies confirming its mechanism involves membrane disruption and enzyme inhibition.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that CTMK not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
CTMK can be compared with other compounds possessing similar structures but differing functional groups or substituents. For example:
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| Cyclohexyl phenyl ketone | Lacks thiomethyl group | Lower antimicrobial activity |
| Cyclohexyl 2-(2-methylphenyl)ethyl ketone | Different aryl substituent | Varies in anticancer efficacy |
The presence of the thiomethyl group in CTMK is crucial for its enhanced biological activities compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
